1-Amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride
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Overview
Description
1-Amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C6H15NO3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a methoxymethyl group attached to a propanol backbone.
Preparation Methods
The synthesis of 1-Amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride involves several steps. One common method includes the reaction of 1-amino-3-methoxypropan-2-ol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-Amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy and methoxymethyl groups can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride can be compared with similar compounds such as:
1-Amino-3-methoxypropan-2-ol: This compound lacks the methoxymethyl group, which can result in different chemical properties and reactivity.
2-Hydroxy-3-methoxypropylamine: The presence of a hydroxyl group instead of an amino group can lead to variations in biological activity and chemical behavior.
1-Amino-2-methoxypropan-2-ol: The position of the methoxy group can influence the compound’s interactions and applications.
Properties
IUPAC Name |
1-amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3.ClH/c1-9-4-6(8,3-7)5-10-2;/h8H,3-5,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQFXJIOOCYCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)(COC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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